ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE properties
ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE properties
An In-Depth Technical Guide to Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate: Properties, Synthesis, and Pharmaceutical Applications
Abstract As a Senior Application Scientist in early-stage drug discovery and chemical development, I frequently encounter heterocyclic scaffolds that serve as linchpins for novel therapeutics. Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5) is one such critical intermediate. Characterized by its halogenated benzothiophene core, this compound provides a versatile platform for structural diversification, particularly in the development of antimicrobial agents against multidrug-resistant strains and plasma kallikrein inhibitors. This whitepaper synthesizes the physicochemical properties, core synthetic methodologies, downstream applications, and validated experimental protocols associated with this crucial building block.
Chemical Identity & Physicochemical Profiling
Before deploying any intermediate in a synthetic campaign, a rigorous understanding of its physicochemical properties is mandatory. The 6-chloro substitution on the benzothiophene ring exerts a strong electron-withdrawing inductive effect, which modulates the electron density of the aromatic system, thereby influencing both its reactivity in electrophilic aromatic substitutions and its binding affinity in biological targets.
Table 1: Physicochemical and Spectral Properties
| Property | Value / Description |
| Chemical Name | Ethyl 6-chloro-1-benzothiophene-2-carboxylate[1] |
| CAS Registry Number | 105191-53-5[2] |
| Molecular Formula | C11H9ClO2S[3] |
| Molecular Weight | 240.71 g/mol [3] |
| Appearance | Yellow crystals to white/yellowish powder[4] |
| 1H NMR (300 MHz, DMSO-d6) | δ 8.25 (d, J = 2.0 Hz, 1H), 8.21 (s, 1H), 8.04 (d, J = 8.6 Hz, 1H), 7.52 (dd, J = 8.6, 2.0 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H)[4] |
| Solubility | Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Tetrahydrofuran (THF); insoluble in water[5]. |
Core Synthetic Methodologies & Mechanistic Insights
The de novo construction of the ethyl 6-chlorobenzo[b]thiophene-2-carboxylate scaffold typically relies on the condensation of an appropriately halogenated benzaldehyde with a thioglycolate derivative.
Mechanistic Rationale: The synthesis frequently begins with 4-chloro-2-fluorobenzaldehyde reacting with ethyl thioglycolate under basic conditions (e.g., K2CO3)[6]. The causality behind this specific route is twofold:
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Nucleophilic Aromatic Substitution (SNAr): The highly electronegative fluorine atom at the ortho position of the benzaldehyde is highly susceptible to nucleophilic attack by the thiolate anion (generated from ethyl thioglycolate in the presence of base).
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Intramolecular Aldol-Type Condensation: Following the SNAr step, the active methylene group of the incorporated thioglycolate undergoes a base-catalyzed intramolecular cyclization with the adjacent aldehyde carbonyl, followed by dehydration to yield the fully aromatized benzothiophene ring.
Caption: Synthetic pathways utilizing Ethyl 6-chloro-1-benzothiophene-2-carboxylate as a core intermediate.
Downstream Pharmaceutical Applications
Ethyl 6-chloro-1-benzothiophene-2-carboxylate is rarely the final active pharmaceutical ingredient (API). Instead, its ester functionality is a strategic masking group that is subsequently converted into amides, hydrazides, or free acids to explore structure-activity relationships (SAR).
Antimicrobial Agents Targeting MRSA
Recent drug discovery campaigns have identified benzo[b]thiophene acylhydrazones as potent antimicrobial agents against multidrug-resistant Staphylococcus aureus (MRSA)[4]. The ethyl ester is first saponified to the corresponding carboxylic acid, converted to a hydrazide, and then condensed with various substituted benzaldehydes. The lipophilicity of the 6-chloro substituent enhances bacterial cell wall penetration, while the acylhydrazone linker provides crucial hydrogen-bonding interactions with bacterial target proteins[5].
Plasma Kallikrein Inhibitors
The compound is also utilized in the synthesis of plasma kallikrein inhibitors, which are critical for treating conditions associated with excessive vascular permeability and inflammation (e.g., hereditary angioedema)[7]. In these workflows, the ethyl ester is directly converted to a primary carboxamide via high-pressure aminolysis, serving as a key recognition motif for the S1 pocket of the kallikrein serine protease[7].
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are engineered as self-validating systems. Analytical checkpoints are embedded within the workflows.
Protocol A: Base-Catalyzed Saponification to 6-Chlorobenzo[b]thiophene-2-carboxylic acid
Causality: The selection of ethanol as a co-solvent ensures complete solvation of the highly lipophilic starting ester while remaining miscible with the aqueous sodium hydroxide. This maximizes the interfacial surface area, driving the nucleophilic acyl substitution to completion[5].
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Initialization: Dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (14.1 mmol, 1.0 eq.) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer[5].
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Hydrolysis: Slowly add an aqueous solution of NaOH (3N, 28.2 mmol, 2.0 eq.) dropwise to prevent localized exothermic degradation.
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Reaction Progression: Stir the biphasic mixture at room temperature overnight (approx. 16 hours). Self-Validation Check: TLC (Hexanes:EtOAc 8:2) should indicate the complete disappearance of the high-Rf ester spot.
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Workup: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the resulting aqueous residue with deionized H2O (75 mL).
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Precipitation: Acidify the aqueous layer dropwise with 1N HCl until the pH reaches 2-3. The free carboxylic acid will precipitate as a white solid[5].
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Isolation: Extract the aqueous suspension with EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the product (typically >85% yield)[5].
Protocol B: Direct Aminolysis to 6-Chlorobenzo[b]thiophene-2-carboxamide
Causality: Direct conversion of an unactivated ester to an amide requires forcing conditions. Using a sealed tube prevents the escape of volatile ammonia gas at elevated temperatures, shifting the thermodynamic equilibrium toward the amide product[7].
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Initialization: Charge a heavy-walled sealed tube with ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (200 mg, 0.83 mmol)[7].
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Reagent Addition: Add a solution of NH4OH (25% aqueous, 10 mL) and THF (to aid solubility).
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Thermal Activation: Seal the tube securely and heat the mixture behind a blast shield at 80°C for 16 hours[7].
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Isolation: Cool the vessel to room temperature before carefully unsealing. Concentrate the mixture in vacuo.
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Purification: Triturate the crude brown solid with diethyl ether (10 mL) to remove unreacted ester and lipophilic impurities. Filter to isolate the pure carboxamide (yield: ~57%)[7].
Caption: Standardized workflow for the biological evaluation of benzothiophene-derived antimicrobials[8].
Safety, Handling, and Storage
As with all halogenated heterocyclic intermediates, strict adherence to safety protocols is required to mitigate exposure risks[1].
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Personal Protective Equipment (PPE): Handle exclusively using chemical impermeable gloves (conforming to EN 374), tightly fitting safety goggles (EN 166), and flame-resistant lab coats[9].
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Engineering Controls: All manipulations, especially those involving volatile solvents or fine powders (dust formation risk), must be conducted within a certified Class II fume hood to avoid breathing dust/fumes[1].
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Storage: Store in a tightly closed container in a cool, well-ventilated, and dry environment. Keep away from strong oxidizing agents and all sources of ignition[1].
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Spill Response: In the event of a spill, evacuate personnel to safe areas. Use non-sparking tools to collect the solid into a suitable closed container for disposal according to local environmental regulations[1].
References
-
Semantic Scholar. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus". Biomolecules 2022. URL:[Link]
- Google Patents. "US20210078999A1 - Plasma kallikrein inhibitors and uses thereof".
Sources
- 1. echemi.com [echemi.com]
- 2. arctomsci.com [arctomsci.com]
- 3. ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE | 105191-53-5 [m.chemicalbook.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 6-Bromobenzo[b]thiophene-2-carbonitrile | 1190198-24-3 | Benchchem [benchchem.com]
- 7. US20210078999A1 - Plasma kallikrein inhibitors and uses thereof - Google Patents [patents.google.com]
- 8. 4-Chloro-1-benzothiophene-2-carbohydrazide | 952182-46-6 | Benchchem [benchchem.com]
- 9. echemi.com [echemi.com]
